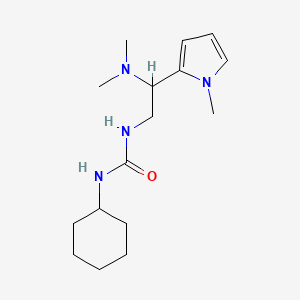
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is also known as MK-677 or Ibutamoren. MK-677 is a selective agonist of the growth hormone secretagogue receptor (GHSR) and has been found to stimulate the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, sports, and aging.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Synthesis of Highly Functionalized Ureas and Heterocyclic Compounds The synthesis of 5-dialkylamino-4-pyrrolin-3-ones, which bear structural similarities to the compound , can undergo photooxygenation to yield highly functionalized ureas. These ureas can further cyclize into 2-oxazolidinones and 2-oxazolinones under certain conditions, demonstrating the compound's utility in creating diverse heterocyclic architectures (Erden et al., 2008).
Bioconjugation Mechanism
Amide Formation in Aqueous Media Studies have utilized derivatives like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) to explore amide formation mechanisms between carboxylic acids and amines in aqueous media. Such research elucidates the bioconjugation process, showing how compounds similar to the one can form amide bonds, a fundamental reaction in biochemistry and drug development (Nakajima & Ikada, 1995).
Material Science and Corrosion Inhibition
Corrosion Inhibition for Mild Steel Derivatives of 1,3,5-triazinyl urea have been evaluated for their efficacy in inhibiting corrosion of mild steel in acidic solutions. These studies highlight the potential of urea derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Mistry et al., 2011).
Molecular Structure and Spectroscopy
Investigations on Molecular Structure and Spectroscopy Research involving the molecular structure, vibrational spectra, and electronic properties of compounds containing the urea moiety helps in understanding their physical, chemical, and biological properties. Such investigations are pivotal for the design and synthesis of new materials and pharmaceuticals (Al-Abdullah et al., 2014).
Antimicrobial Applications
Synthesis and Antibacterial Evaluation Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. Research into these compounds, including various urea derivatives, aims to combat bacterial resistance by discovering new antimicrobial agents (Azab et al., 2013).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-19(2)15(14-10-7-11-20(14)3)12-17-16(21)18-13-8-5-4-6-9-13/h7,10-11,13,15H,4-6,8-9,12H2,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYZJPLXYCRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2CCCCC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2432288.png)
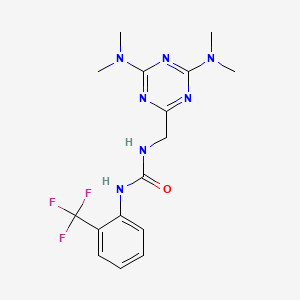
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2432292.png)
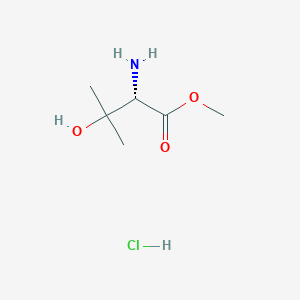
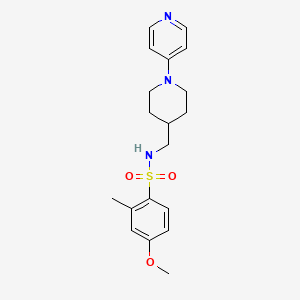
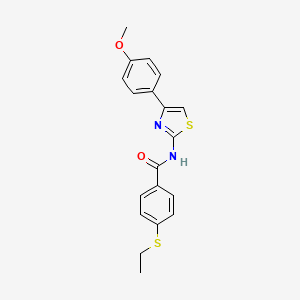
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2432300.png)
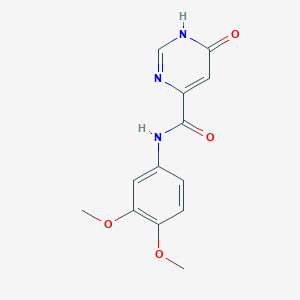

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)
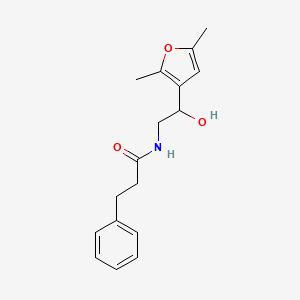
![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2432307.png)
